![molecular formula C6H5N3O B2456219 [1,2,4]Triazolo[4,3-a]pyridin-6-ol CAS No. 1427853-23-3](/img/structure/B2456219.png)
[1,2,4]Triazolo[4,3-a]pyridin-6-ol
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines. It is known for its unique structure, which combines a triazole ring fused to a pyridine ring. This compound has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another approach involves the use of highly electron-deficient 2-hydrazinopyridines, which are converted into the desired triazolopyridines through intramolecular cyclization and hydrogen transfer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that these methods could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Substitution Reactions
The hydroxyl group at position 6 participates in nucleophilic substitutions:
Oxidation and Redox Activity
The hydroxyl group can undergo oxidation:
-
Oxidation to carbonyl : Using KMnO₄ or CrO₃ converts the hydroxyl to a ketone, enhancing electrophilicity for further functionalization.
-
Electrochemical reactivity : The triazole ring participates in redox processes, enabling applications in electrocatalysis .
Supramolecular Interactions
Hydrogen bonding directs reactivity:
-
Anion recognition : The hydroxyl and triazole N atoms form hydrogen bonds with anions (e.g., F⁻), templating cyclization cascades .
-
Crystal engineering : N–H⋯N hydrogen bonds stabilize dimeric structures in the solid state, influencing solubility and bioavailability .
Biological Activity Modulation
Derivatization enhances pharmacological properties:
Mechanistic Insights
-
Microwave acceleration : Reduces reaction times from hours to minutes (e.g., 10-minute cyclizations) .
-
Dimroth rearrangement : Electron-withdrawing groups (e.g., NO₂) trigger isomerization between triazolo[4,3-a]pyridine and triazolo[1,5-a]pyridine forms .
This compound’s versatility in medicinal chemistry and materials science stems from its dual reactivity (heterocyclic core + hydroxyl group), enabling tailored modifications for target-specific applications . Recent advances in electrochemical and microwave-assisted methods offer sustainable pathways for derivative synthesis .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antidepressant Properties
[1,2,4]Triazolo[4,3-a]pyridin-6-ol is recognized for its potential as an antidepressant. It belongs to a new class of antidepressants that differ chemically from traditional tricyclic drugs. For instance, Trazodone, which is derived from this compound class, exhibits anxiolytic and hypnotic effects, making it effective for treating depression and anxiety disorders .
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives of [1,2,4]triazolo[4,3-a]pyridine can act against a range of pathogens, including bacteria and fungi. The structural modifications of the triazole ring enhance its efficacy as an antimicrobial agent .
3. Anti-inflammatory and Analgesic Effects
Research has demonstrated that this compound exhibits anti-inflammatory and analgesic activities. These properties make it a candidate for treating conditions characterized by inflammation and pain, such as arthritis and other chronic inflammatory diseases .
4. Cancer Treatment
The compound has been investigated for its potential in cancer therapy. Specific derivatives have been identified as inhibitors of bromodomains, which are implicated in various cancers. This inhibition can disrupt cancer cell proliferation and survival pathways . Additionally, studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines .
1. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in disease processes. For example, it has been studied for its role in inhibiting myeloperoxidase and HIF prolyl hydrolase activities. Such inhibition can be beneficial in managing conditions like cardiovascular diseases and cancer .
2. Cytokine Modulation
In vitro studies have demonstrated that this compound derivatives can modulate cytokine production. For instance, compounds have shown dose-dependent inhibition of IL-17A production in mouse models, indicating their potential use in treating autoimmune disorders .
Industrial Applications
1. Organic Synthesis
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to create various derivatives with tailored properties for specific applications.
2. Coordination Chemistry
The compound is also utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in developing new materials with specific electronic or catalytic properties.
Case Studies
Application Area | Case Study Reference | Findings |
---|---|---|
Antidepressant | PMC8838196 | Trazodone derived from this class shows efficacy in treating depression. |
Antimicrobial | PMC7145827 | Derivatives exhibit significant activity against bacterial strains. |
Cancer Treatment | WO2017127930A1 | Bromodomain inhibitors show potential in disrupting cancer cell growth. |
Cytokine Modulation | PMC7153279 | Compounds inhibit IL-17A production effectively in mouse models. |
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a similar triazole-pyridine structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine: This compound has a different fusion pattern of the triazole and pyridine rings.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-6-ol is unique due to its specific fusion pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
The compound [1,2,4]Triazolo[4,3-a]pyridin-6-ol has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. Its unique configuration allows it to interact with various biological targets, making it a valuable scaffold in drug discovery.
The primary targets of this compound include:
- c-Met Kinase : A receptor tyrosine kinase implicated in cancer progression.
- VEGFR-2 Kinase : Involved in angiogenesis and tumor growth.
The compound binds to the kinase domains of these targets, inhibiting their activity and affecting downstream signaling pathways such as PI3K/AKT and MAPK/ERK. This inhibition leads to decreased cell proliferation and survival, ultimately reducing tumor growth and metastasis .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:
These results highlight its potential as a lead compound for developing new anticancer therapies.
Immunomodulatory Effects
Inhibitors of the PD-1/PD-L1 interaction represent a promising class of immunotherapeutics. The compound A22 from the triazolo series has been shown to enhance interferon-γ production in T cell co-culture models, suggesting its role as an immune checkpoint inhibitor .
Study on Tubulin Polymerization Inhibition
A series of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most promising derivative demonstrated significant antiproliferative activity against HeLa cells with an IC50 value much lower than that of the parent compound .
Antimalarial Activity
Novel derivatives of [1,2,4]triazolo[4,3-a]pyridine bearing sulfonamide fragments were screened for antimalarial activity against Plasmodium falciparum. The compounds showed promising inhibitory concentrations (IC50 values ranging from 2.24 to 4.98 μM), indicating potential for further development as antimalarial agents .
Safety and Toxicology
Preliminary assessments indicate that compounds within this class do not exhibit significant toxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies are likely to focus on:
- Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing treatments.
- Expanded Biological Testing : Evaluating effects on additional cancer types and other diseases.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-6-8-7-4-9(6)3-5/h1-4,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASKHTGTPULKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427853-23-3 | |
Record name | [1,2,4]triazolo[4,3-a]pyridin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.